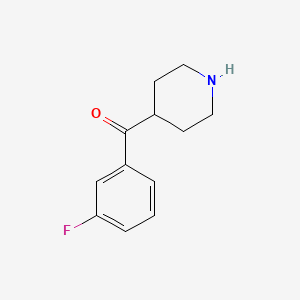

4-(3-Fluorobenzoyl)piperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Pharmaceutical Sciences

Piperidine derivatives are a cornerstone of pharmaceutical sciences, demonstrating a remarkable prevalence in a wide array of therapeutic agents. Their importance is underscored by their presence in numerous approved drugs and natural alkaloids.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. Its significance stems from its ability to serve as a versatile scaffold that can be readily functionalized to interact with various biological targets. The piperidine core is found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.govmdpi.com This prevalence is due to its favorable physicochemical properties, such as its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be protonated at physiological pH, facilitating interactions with biological receptors. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity for a specific target. researchgate.net

The journey of piperidine in medicine began with the isolation of naturally occurring alkaloids like piperine (B192125) from black pepper, which gave the parent compound its name. ashp.org The therapeutic potential of this scaffold was recognized early on, leading to the development of synthetic piperidine-containing drugs. A historical search of scientific and patent literature reveals a vast number of references to this simple ring system, which is a key component in thousands of compounds in clinical and preclinical development. nih.govnih.gov The development of major drugs like the antipsychotic haloperidol, a butyrophenone (B1668137) derivative containing a piperidine ring, solidified the importance of this heterocycle in drug design. Over the years, chemists have developed numerous synthetic methodologies to create diverse libraries of piperidine derivatives for biological screening. ashp.org

Specific Focus on Fluorine Substitution in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic in modern medicinal chemistry. A single fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties.

The introduction of fluorine can have a profound impact on a molecule's pharmacological profile. Fluorine is the most electronegative element, and its presence can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a drug's absorption, distribution, and receptor binding affinity. acs.org The substitution of hydrogen with a fluorine atom, which is only slightly larger, generally does not cause significant steric hindrance. However, the strong carbon-fluorine bond can block sites of metabolic attack, leading to increased metabolic stability and a longer half-life of the drug. acs.org Furthermore, fluorine substitution can influence molecular conformation and increase lipophilicity, which can enhance membrane permeability and binding to target proteins. biosynth.com

The position of the fluorine atom on an aromatic ring is critical. For instance, the meta-position in 4-(3-Fluorobenzoyl)piperidine offers a unique electronic and steric profile compared to ortho- or para-substitution, potentially leading to different interactions with biological targets. acs.org

The impact of fluorine in medicinal chemistry is evident in the large number of fluorinated drugs that have reached the market. It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom. patsnap.comnih.gov The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954. patsnap.com Since then, there has been a significant increase in the number of FDA-approved drugs containing fluorine, with a noticeable trend in recent years. nih.govnih.gov These drugs span a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.gov

| Year | Number of FDA-Approved Fluorine-Containing Drugs | Examples of Therapeutic Areas |

| 2019 | 11 | Schizophrenia, Migraine, Breast Cancer |

| 2020 | 13 | Cushing's disease, Lung Cancer, Alzheimer's disease |

| 2021 | 9 | Myelodysplastic syndromes, Hereditary angioedema |

| 2022 | 4 | Non-small cell lung cancer, HIV |

| 2023 | 12 | Cancer, Virology, Infectious diseases |

This table is based on data from recent reviews of FDA-approved drugs and highlights the continued importance of fluorinated compounds in drug development. nih.govnih.gov

Research Objectives and Scope of the Review for this compound

The primary research objective for investigating this compound and its analogues is to explore its potential as a therapeutic agent, particularly for disorders of the central nervous system (CNS). The benzoylpiperidine scaffold is a privileged structure in the design of atypical antipsychotics, with the 4-(p-fluorobenzoyl)piperidine fragment being crucial for activity at serotonin (B10506) 5-HT2A receptors. mdpi.com Research on related compounds suggests that the fluorobenzoylpiperidine moiety is a key pharmacophore for interacting with various receptors, including serotonin, dopamine (B1211576), and sigma receptors. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHFDMUWLLHBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460163 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639468-63-6 | |

| Record name | 4-(3-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorobenzoyl Piperidine

Synthesis of the Core Piperidine (B6355638) Ring System with 3-Fluorobenzoyl Moiety

The construction of the 4-(3-Fluorobenzoyl)piperidine core involves the strategic formation of the piperidine ring and the installation of the 3-fluorobenzoyl group at the 4-position. Various synthetic routes have been developed, starting from commercially available precursors and employing classical organic reactions.

Key Precursors and Starting Materials for this compound

The synthesis of this compound relies on readily accessible starting materials. The piperidine portion is often derived from precursors like isonipecotic acid (piperidine-4-carboxylic acid) or its derivatives, which provide the necessary C4-substituted piperidine framework. nih.gov The 3-fluorobenzoyl moiety is typically introduced using an appropriate acylating agent derived from 3-fluorobenzoic acid or 3-fluorotoluene.

Key precursors for the synthesis are detailed in the table below.

| Precursor Category | Specific Compound | Role in Synthesis |

| Piperidine Synthon | Isonipecotic Acid (Piperidine-4-carboxylic acid) | Provides the piperidine-4-yl core; the carboxyl group is converted to the ketone. nih.gov |

| N-Protected Isonipecotic Acid (e.g., N-Boc, N-Acetyl) | Protects the piperidine nitrogen during acylation to prevent side reactions. nih.gov | |

| Weinreb Amide of Isonipecotic Acid | A derivative used for controlled acylation with organometallic reagents. nih.govuomus.edu.iq | |

| 4-Cyanopiperidine (B19701) | A precursor that can be converted to the target ketone via a Grignard reaction. wikipedia.org | |

| Benzoyl Synthon | 3-Fluorobenzoyl Chloride | An activated acylating agent used in Friedel-Crafts reactions. |

| 3-Fluorobenzoic Acid | Can be converted to the corresponding acyl chloride or used in other coupling reactions. organic-chemistry.org | |

| 3-Fluorobromobenzene | Used to generate a Grignard or organolithium reagent for addition to a piperidine-4-carboxaldehyde or Weinreb amide. nih.gov |

Direct Acylation Approaches to Install the 3-Fluorobenzoyl Group

Direct acylation methods are among the most common strategies for introducing the 3-fluorobenzoyl group onto the piperidine ring. These methods typically involve the reaction of a nucleophilic piperidine derivative with an electrophilic 3-fluorobenzoyl species.

Friedel-Crafts Acylation: A prominent method involves the Friedel-Crafts acylation of an N-protected piperidine-4-carbonyl chloride with fluorobenzene's meta-position equivalent. nih.gov The synthesis begins with the N-protection of isonipecotic acid, often with an acetyl or Boc group, to prevent unwanted reactions at the nitrogen atom. nih.gov The protected acid is then converted to its acyl chloride, typically using thionyl chloride or oxalyl chloride. nih.gov This acyl chloride subsequently reacts with a suitable aromatic system (in this case, one that directs to the 3-fluoro position) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) to form the aryl ketone. nih.gov

Weinreb-Nahm Ketone Synthesis: An alternative approach that offers greater control and tolerance for various functional groups is the Weinreb-Nahm synthesis. nih.govuomus.edu.iq In this method, N-protected isonipecotic acid is converted into its corresponding N-methoxy-N-methylamide (Weinreb amide). nih.govuomus.edu.iq This intermediate then reacts with an organometallic reagent, such as 3-fluorophenylmagnesium bromide (a Grignard reagent) or 3-fluorophenyllithium, to yield the desired ketone. nih.gov A key advantage of this method is that the tetrahedral intermediate formed is stable and does not collapse to form a tertiary alcohol, which can be a side product in reactions with other carboxylic acid derivatives. nih.gov

Grignard-type Reactions: Related to the Weinreb-Nahm synthesis, Grignard reagents can be used with other piperidine-based precursors. For instance, the reaction of 3-fluorophenylmagnesium bromide with N-protected 4-cyanopiperidine can yield the target ketone after hydrolysis. wikipedia.org

Strategies for Stereoselective Synthesis of this compound Enantiomers

While this compound itself is achiral, many of its derivatives, particularly those with substituents on the piperidine ring, are chiral. The development of stereoselective syntheses is crucial for producing enantiomerically pure compounds for pharmacological evaluation.

Kinetic Resolution: One effective strategy for separating enantiomers of racemic piperidine derivatives is kinetic resolution. masterorganicchemistry.commsu.edu This technique can be applied to a racemic mixture of a substituted this compound precursor. The process involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. masterorganicchemistry.com For instance, enantioselective acylation using a chiral hydroxamic acid can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. masterorganicchemistry.commsu.edu Similarly, kinetic resolution via deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, can selectively deprotonate one enantiomer for further functionalization. msu.edu

Chiral Chromatography: For the direct separation of enantiomers, chiral column chromatography is a powerful tool. researchgate.net Racemic mixtures of chiral this compound derivatives can be resolved using high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP), such as those based on cellulose derivatives. researchgate.net This method allows for the isolation of both enantiomers in high purity.

Derivatization Strategies of this compound

The this compound core is a versatile scaffold that can be readily modified at two primary sites: the piperidine nitrogen and the benzoyl moiety. These derivatizations are essential for exploring structure-activity relationships in drug discovery.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions.

N-Alkylation: This is a common modification to introduce various substituents on the piperidine nitrogen. The reaction is typically achieved by treating this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.netic.ac.uk The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), neutralizes the hydrogen halide formed during the reaction. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile are commonly used. uobabylon.edu.iq Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation. towson.edu

N-Acylation: The piperidine nitrogen can also be acylated using acylating agents like acyl chlorides or acid anhydrides. msu.edumasterorganicchemistry.com These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. nih.gov This modification introduces an amide functional group, which can serve as a hydrogen bond donor or acceptor and significantly alter the compound's biological properties.

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | DMF, Acetonitrile | Room Temperature to Reflux researchgate.net |

| Aldehyde/Ketone | (Reductive Amination) | NaBH(OAc)₃ | Dichloroethane towson.edu | |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | Dichloromethane | Room Temperature nih.gov |

| Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine | Dichloromethane | Room Temperature nih.gov |

Modifications of the Benzoyl Moiety

The benzoyl group offers two sites for chemical transformation: the carbonyl group and the aromatic ring.

Reactions of the Carbonyl Group: The ketone functionality can be transformed into a variety of other groups.

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This transformation introduces a new chiral center. Enantioselective ketone reductions can be achieved using chiral catalysts, such as oxazaborolidines, to produce specific stereoisomers of the resulting alcohol.

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, which involves reacting the ketone with a phosphorus ylide (Wittig reagent). This allows for the introduction of a carbon-carbon double bond.

Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. These reactions are often catalyzed by mild acid.

Reactions of the Aromatic Ring: The reactivity of the 3-fluorobenzoyl ring is governed by the directing effects of its substituents. The fluorine atom is an ortho, para-director, while the carbonyl group is a meta-director. Both are deactivating groups for electrophilic aromatic substitution (EAS). researchgate.net

Electrophilic Aromatic Substitution (EAS): Due to the combined deactivating effects of the fluorine and carbonyl groups, EAS reactions on this ring are challenging and require harsh conditions. An incoming electrophile would be directed to the positions ortho and para to the fluorine and meta to the carbonyl group. The most likely position for substitution would be at C5 (ortho to fluorine and meta to the carbonyl).

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing carbonyl group activates the ring towards nucleophilic attack. This could potentially allow for the displacement of the fluorine atom by a strong nucleophile, although this typically requires the electron-withdrawing group to be ortho or para to the leaving group for significant activation.

Introduction of Additional Functionalities

The core structure of this compound serves as a versatile scaffold that allows for the introduction of a wide array of additional functionalities. These modifications are typically aimed at modulating the compound's physicochemical properties and biological activity. Functionalization can occur at several positions, most notably at the piperidine nitrogen, the aromatic ring, or the carbonyl group.

N-Substitution of the Piperidine Ring:

The secondary amine of the piperidine ring is a primary site for introducing new functional groups through N-alkylation and N-arylation reactions.

N-Alkylation: This is commonly achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). echemi.comresearchgate.net The reaction conditions can be optimized, for instance by using microwave activation to shorten reaction times. echemi.com The choice of solvent, such as acetonitrile or dimethylformamide (DMF), and the reaction temperature are crucial for achieving high yields. researchgate.net For more reactive alkylating agents, milder conditions are employed to avoid side reactions. echemi.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing N-alkyl groups. nih.govgoogle.com

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through catalyst-free methods, particularly with activated fluoroarenes. These reactions often proceed under basic conditions. semanticscholar.org For less activated aryl halides, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed, although these often require specific catalysts and ligands. nih.gov

Functionalization of the Benzoyl Moiety:

The 3-fluorobenzoyl group offers further opportunities for modification.

Aromatic Substitution: The fluorine atom and the carbonyl group influence the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution, allowing for the introduction of further substituents.

Carbonyl Group Reactions: The ketone functionality can undergo various transformations. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized. It can also react with organometallic reagents or undergo condensation reactions to form more complex structures. researchgate.net

A review of the benzoylpiperidine fragment in medicinal chemistry highlights that this scaffold is often synthesized from commercially available precursors, which are then elaborated. nih.gov For example, isonipecotic acid can be converted into a Weinreb amide, which then reacts with an organometallic reagent to form the ketone, allowing for wide variation in the aromatic portion. nih.gov Alternatively, functionalization can be achieved through nucleophilic substitutions or amidic condensations at the piperidine nitrogen. nih.govnih.gov

The following table summarizes common methods for introducing functionalities to the piperidine core.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, K2CO3, EtOH or MeCN | N-Alkyl |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl |

| N-Arylation | Fluoroarene, Base (catalyst-free) | N-Aryl |

| Amide Coupling | Carboxylic acid, Coupling agent | N-Acyl |

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These principles are applicable to the synthesis of this compound and its derivatives, aiming to improve yield, reduce waste, and enhance scalability.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of the 4-benzoylpiperidine scaffold, several catalytic methods can be envisioned.

Palladium-Catalyzed Cross-Coupling: The Suzuki reaction, a powerful tool for C-C bond formation, has been utilized to construct 4-benzylpiperidines, which are structurally related to 4-benzoylpiperidines. organic-chemistry.org This methodology involves the reaction of an organoborane with a halide in the presence of a palladium catalyst. A similar approach could be adapted for the synthesis of 4-benzoylpiperidines.

Nickel Electrocatalysis: A novel method combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been developed to functionalize piperidines. news-medical.net This approach allows for the efficient formation of new C-C bonds without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net This strategy could streamline the synthesis of complex piperidine derivatives.

Diastereoselective α-Arylation: A one-pot Negishi cross-coupling approach has been reported for the diastereoselective α-arylation of 4-silyloxy piperidines. thieme-connect.de This method utilizes a palladium catalyst to couple an organozinc intermediate with (hetero)aryl halides, achieving high diastereoselectivity. thieme-connect.de

The following table provides an overview of catalytic methods applicable to the synthesis of functionalized piperidines.

| Catalytic Method | Catalyst | Key Transformation | Advantages |

| Suzuki Coupling | Palladium complex | C-C bond formation | Tolerates a wide range of functional groups |

| Radical Cross-Coupling | Nickel (electrocatalysis) | C-C bond formation | Avoids precious metals, fewer steps |

| Negishi Coupling | Palladium complex | C-C bond formation | High diastereoselectivity, one-pot procedure |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.org This technology is increasingly being adopted in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). acsgcipr.org

A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org This method utilizes readily accessible starting materials and provides the desired products in high yield and diastereoselectivity within minutes. acs.orgorganic-chemistry.org The application of flow chemistry has been demonstrated in the multi-step synthesis of complex natural products containing the piperidine core, showcasing its potential for constructing intricate molecular architectures. growingscience.com Key benefits of using flow chemistry for piperidine synthesis include precise control over reaction parameters, the ability to safely handle hazardous intermediates, and the potential for straightforward automation and scale-up. rsc.org

Sustainable Synthesis Practices

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These practices are highly relevant to the synthesis of pharmaceutical intermediates like this compound.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. acsgcipr.orggrowingscience.com This approach is inherently atom-economical and reduces waste. acsgcipr.org An effective MCR for the synthesis of highly functionalized piperidines has been developed using a one-pot condensation of aldehydes, amines, and β-ketoesters in water. growingscience.comresearchgate.net

Use of Green Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water. growingscience.com The use of non-toxic, recyclable catalysts, like sodium lauryl sulfate (SLS), further enhances the sustainability of the synthesis. growingscience.comresearchgate.net Catalyst- and solvent-free conditions for multicomponent reactions leading to related heterocyclic structures have also been reported, representing an ideal green chemistry scenario. nih.gov

Waste Reduction: By telescoping reaction sequences and employing atom-economical reactions like MCRs, the number of steps and purification procedures are minimized, leading to a significant reduction in waste generation. acsgcipr.org The byproducts of such reactions are often simple, benign molecules like water. acsgcipr.org

The development of green MCRs for heterocyclic compound construction is an active area of research, with approaches including photoredox catalysis, electrochemical activation, and catalyst-free methods. rsc.org These strategies offer powerful tools for the sustainable synthesis of complex molecules like this compound and its derivatives.

Pharmacological and Biological Evaluation of 4 3 Fluorobenzoyl Piperidine and Its Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of 4-(3-fluorobenzoyl)piperidine and its analogues has been conducted through a series of receptor binding and functional assays to determine their affinity and efficacy at various neurotransmitter receptors.

Receptor Binding Assays and Ligand Efficacy Studies

The benzoylpiperidine moiety is a recognized pharmacophore that interacts with dopaminergic receptors. While specific binding data for this compound is not extensively available, studies on closely related analogues provide significant insights into their potential dopaminergic activity.

Research into a series of 4,4-difluoropiperidine ether-based compounds, which are structural analogues, has revealed potent and selective antagonists for the dopamine (B1211576) D4 receptor. For instance, certain derivatives exhibit exceptional binding affinity for the D4 receptor with Ki values as low as 0.3 nM and show remarkable selectivity over other dopamine receptor subtypes (over 2000-fold vs. D1, D2, and D3) d-nb.infochemrxiv.org.

In one study, a 3-fluorophenyl derivative within a series of 4,4-difluoropiperidine analogues demonstrated a significant loss of potency at the D4 receptor, while a 3,4-difluorophenyl analogue was the most potent in its series with a Ki of 5.5 nM d-nb.info. Another study on benzyloxy piperidine-based dopamine D4 receptor antagonists showed that a 3-fluorobenzyl analogue had good activity with a Ki of 205.9 nM and was selective against other dopamine receptors (D1, D2, D3, and D5) d-nb.info.

A study of NRA0562, a compound containing a fluorinated indole-piperidinyl structure, showed high affinities for human cloned dopamine D1, D2, D3, and D4 receptors with Ki values of 7.09, 2.49, 3.48, and 1.79 nM, respectively nih.gov. While not a direct analogue, this highlights the potential for fluorinated piperidine (B6355638) derivatives to interact with multiple dopamine receptor subtypes.

Table 1: Dopaminergic Receptor Binding Affinities of Selected Analogues

| Compound Analogue Type | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 4,4-difluoropiperidine ether derivative | D4 | 0.3 |

| 3,4-difluorophenylpiperidine analogue | D4 | 5.5 |

| 3-fluorobenzylpiperidine analogue | D4 | 205.9 |

| NRA0562 | D1 | 7.09 |

| NRA0562 | D2 | 2.49 |

| NRA0562 | D3 | 3.48 |

| NRA0562 | D4 | 1.79 |

The 4-benzoylpiperidine scaffold is also known for its interaction with serotonergic receptors. An analogue, NRA0161, which features a 4-(4-fluorobenzylidene)piperidine moiety, demonstrated a high affinity for the human cloned 5-HT2A receptor with a Ki value of 2.52 nM nih.gov. Similarly, the compound NRA0562 showed a high affinity for the 5-HT2A receptor with a Ki value of 1.5 nM nih.gov.

Studies on various piperidine derivatives indicate a range of affinities for different 5-HT receptor subtypes. For example, some N-benzyl piperidine derivatives have been evaluated for their affinity at the serotonin (B10506) transporter (SERT), showing Ki values in the nanomolar range nih.gov. While specific data for this compound at the full panel of serotonergic receptors is limited, the existing data on analogues suggest that this chemical class is a promising area for the development of serotonergic ligands.

Table 2: Serotonergic Receptor Binding Affinities of Selected Analogues

| Compound Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| NRA0161 | 5-HT2A | 2.52 |

| NRA0562 | 5-HT2A | 1.5 |

The interaction of this compound with opioid receptors is not well-documented in publicly available literature. However, the broader class of 4-substituted piperidines is a well-established scaffold in opioid receptor research. For example, fentanyl and its analogues, which are potent mu-opioid receptor agonists, are based on a 4-anilidopiperidine core plos.org.

Research on (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has led to the discovery of potent and selective kappa opioid receptor ligands nih.gov. One such analogue acts as a mu/kappa opioid receptor pure antagonist with negligible affinity for the delta receptor in functional assays nih.gov. This indicates that the piperidine core can be modified to achieve selective interactions with different opioid receptor subtypes. The binding affinity of various opioids at mu, delta, and kappa receptors has been extensively studied, with some showing high selectivity nih.gov. Without specific experimental data, the opioid receptor activity of this compound remains speculative but warrants investigation based on the activities of related structures.

The piperidine moiety is a common structural feature in many histamine (B1213489) H3 receptor antagonists and inverse agonists mdpi.comnih.govnih.gov. Studies on a novel series of benzophenone derivatives containing a piperidine ring revealed compounds with high affinity for the H3 receptor, with Ki values as low as 8 nM mdpi.com. These compounds were designed as multi-target-directed ligands, also showing cholinesterase inhibitory potency mdpi.com.

While direct binding data for this compound at the H3 receptor is not available, the consistent finding of high H3 receptor affinity among various piperidine-containing compounds suggests that it could also interact with this receptor. The structural features of the benzoylpiperidine scaffold align with those known to be important for H3 receptor binding.

The 4-aroylpiperidine scaffold has been identified as a source of potent and selective sigma-1 (σ1) receptor ligands nih.gov. A study involving the chemical modification of a lead compound with a 4-fluorobenzoylpiperidine moiety afforded novel and potent sigma-1 receptor ligands nih.gov. Several of these compounds displayed significantly higher affinity for σ1 receptors than for σ2 receptors, with Ki values for σ1 receptors being below 15 nM for most analogues nih.gov.

For example, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a sigma ligand with a 96-fold σ1/σ2 selectivity ratio, having a Ki of 0.96 nM for the σ1 receptor and 91.8 nM for the σ2 receptor nih.gov. Quantitative structure-activity relationship (QSAR) studies have revealed that the binding to the σ1 receptor is driven by hydrophobic interactions nih.gov. These findings strongly suggest that this compound and its analogues are likely to exhibit significant activity at sigma receptors, particularly the σ1 subtype.

Table 3: Sigma Receptor Binding Affinities of a Selected Analogue

| Compound Analogue | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 | 96-fold |

| σ2 | 91.8 |

Monoamine Transporter (DAT, NET, SERT) Affinity and Selectivity

Research into the structure-activity relationships of piperidine derivatives has explored their affinity for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Studies on conformationally constrained cis-3,6-disubstituted piperidine analogues derived from compounds like (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine have provided insights into the structural requirements for potent and selective DAT inhibition.

A series of these novel compounds were evaluated for their ability to compete with specific radioligands for binding to DAT, SERT, and NET. The results indicated that the nature of substitutions on the exocyclic N-atom's benzyl (B1604629) group is crucial for activity at the DAT. Specifically, the presence of an electron-withdrawing group on the phenyl ring was found to have the most significant positive effect on potency. One of the most potent compounds identified, an enantiomer designated S,S-(-)-19a, demonstrated a high affinity for DAT with an IC50 value of 11.3 nM. This compound was also found to be more selective for DAT over SERT and NET when compared to the reference compound GBR 12909. These findings establish the 3,6-disubstituted piperidine framework as a promising template for developing high-affinity DAT inhibitors.

| Compound | DAT Affinity (IC50, nM) | SERT Affinity (IC50, nM) | NET Affinity (IC50, nM) | Reference |

|---|---|---|---|---|

| S,S-(-)-19a | 11.3 | >1000 | >1000 | nih.gov |

| GBR 12909 (Reference) | 10.5 | 247 | 158 | nih.gov |

Vesicular Acetylcholine Transporter (VAChT) Inhibition

Analogues of this compound have been investigated as inhibitors of the vesicular acetylcholine transporter (VAChT), a critical component of cholinergic neurotransmission. In an effort to identify selective, high-affinity VAChT ligands, researchers synthesized a series of compounds by introducing a carbonyl group between the phenyl and piperidyl groups of known VAChT ligands like vesamicol.

This structural modification led to the discovery of several potent inhibitors. Among the synthesized compounds, a number of halogenated derivatives displayed moderate to high selectivity and affinity for VAChT. For instance, trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene was identified as a high-affinity inhibitor with a Ki value of 2.7 nM and a 70-fold selectivity for VAChT over sigma receptors. Other analogues, such as those incorporating an iodothienylcarbonyl group, showed even higher affinity and selectivity. These findings highlight the importance of the benzoylpiperidine moiety for potent VAChT inhibition.

| Compound | VAChT Affinity (Ki, nM) | VAChT/Sigma Selectivity Index | Reference |

|---|---|---|---|

| trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 2.7 | 70 | researchgate.net |

| trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 0.66 | 294 | researchgate.net |

| 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene | 2.40 | 410 | researchgate.net |

Enzyme Inhibition Studies

Tyrosinase Inhibition

The 4-fluorobenzylpiperidine and 4-fluorobenzylpiperazine fragments have been explored for the development of tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin (B1238610) production.

In one study, a series of analogues related to 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one were synthesized and evaluated. Several of these compounds, which incorporated the 4-fluorobenzylpiperidine moiety, proved to be effective mushroom tyrosinase inhibitors with IC50 values lower than the lead compound and the reference inhibitor, kojic acid. One of the most active inhibitors, compound 2d, exhibited a mixed-type inhibition mechanism with an IC50 value of 7.56 μM. Another investigation focused on compounds with a 4-fluorobenzylpiperazine feature, leading to the discovery of a competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone, which was approximately 100-fold more active than kojic acid. researchgate.net

| Compound | Tyrosinase Inhibition (IC50, µM) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 2d (fluorobenzylpiperidine analogue) | 7.56 | Mixed-type | mdpi.com |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | 0.18 | Competitive | researchgate.net |

| Kojic Acid (Reference) | 17.76 | Competitive | researchgate.net |

Kinase Inhibition (e.g., p38 MAP kinase, protein kinase B)

The fluorobenzoylpiperidine scaffold and its bioisosteric piperazine analogues are of interest in the field of kinase inhibition. mdpi.com Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk

While specific data on this compound's activity against p38 MAP kinase or protein kinase B is not detailed in the available literature, related structures have shown activity against other kinases. N-acylated piperazines containing a fluorobenzoyl group have been identified as potential inhibitors of Jun-kinase. mdpi.com Furthermore, structural modifications of a piperidinyl moiety attached to an isothiazolo[4,3-b]pyridine scaffold yielded potent inhibitors of cyclin G-associated kinase (GAK), with IC50 values in the low nanomolar range. nih.gov Another example is the discovery of a potent pan-BCR-ABL inhibitor, AKE-72, which incorporates a (4-ethylpiperazin-1-yl)methyl group and shows high potency against the T315I mutant of BCR-ABL kinase. nih.gov These findings suggest that the broader class of fluorobenzoylpiperidine and piperazine derivatives represents a viable starting point for the design of novel kinase inhibitors.

Cholinesterase and Monoamine Oxidase Inhibition

Analogues containing the fluorobenzoylpiperidine or piperazine moiety have been evaluated for their inhibitory effects on cholinesterases and monoamine oxidases (MAO), enzymes that are important targets in neurodegenerative and psychiatric disorders.

In the context of cholinesterase inhibition, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested. The compound featuring a 3-fluoro substitution on the benzoyl ring (compound 4e) was found to be a highly potent acetylcholinesterase (AChE) inhibitor, with an IC50 value of 7.1 nM, which is significantly more potent than the reference drug donepezil (IC50 = 410 nM). nih.gov

Regarding monoamine oxidase, a study on N-substituted indole-based analogues identified a compound containing the 3-fluorobenzoyl moiety, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e), as a potent and selective MAO-B inhibitor. researchgate.net This compound displayed a competitive mode of inhibition with a Ki value of 94.52 nM and a selectivity index for MAO-B over MAO-A greater than 120. researchgate.net Other studies on pyridazinobenzylpiperidine derivatives also noted that a fluorine substituent at the 3-position of the phenyl ring contributed to MAO-B inhibition. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | IC50 = 7.1 nM | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM; Ki = 94.52 nM | researchgate.net |

Cellular Assays and Functional Studies

The biological effects of this compound analogues have been assessed in various cellular models. These studies provide insights into their potential functional activities, such as anticancer and antimelanogenic effects.

In the area of oncology, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-fluorobenzoyl analogue, were evaluated for their cytotoxicity against different cancer cell lines. The 1-(4-Fluorobenzoyl) derivative demonstrated time-dependent growth inhibition in these assays. mdpi.com In a separate study, novel N-(piperidine-4-yl)benzamide derivatives were screened for their antitumor activity against HepG2 human hepatocarcinoma cells. One of the most potent compounds arrested the cell cycle and inhibited the expression of cyclin B1. researchgate.net Furthermore, a pan-BCR-ABL kinase inhibitor, AKE-72, which contains a piperazine moiety, showed remarkable anti-leukemic activity against the K-562 cell line (GI50 < 10 nM) and strongly inhibited the proliferation of Ba/F3 cells that express the native BCR-ABL or its T315I mutant form. nih.gov

In relation to tyrosinase inhibition, a fluorobenzylpiperazine-based compound that potently inhibited the enzyme also demonstrated antimelanogenic effects in B16F10 melanoma cells without showing cytotoxicity. researchgate.net This indicates that the enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular context. researchgate.net

Receptor-Mediated Signal Transduction

The pharmacological effects of this compound and its analogues are primarily initiated by their interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades. The benzoylpiperidine scaffold is a well-established pharmacophore for ligands targeting dopaminergic and serotonergic systems, which are predominantly G-protein coupled receptors (GPCRs). nih.gov

The 4-(p-fluorobenzoyl)piperidine fragment, an analogue of the subject compound, is recognized as a crucial component for the anchorage and orientation of ligands at the 5-HT2A serotonin receptor. nih.gov Upon binding, these ligands modulate the receptor's conformation, leading to the activation of associated G-proteins, typically from the Gq/11 family for 5-HT2A receptors. This activation initiates a downstream cascade involving the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal by mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.

Similarly, analogues have shown significant affinity for dopamine receptors, particularly the D2-like family (D2, D3, D4), which are coupled to Gi/o proteins. nih.gov Ligand binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins. Both D1-like and D2-like receptor families are known to modulate ion channel activity, such as potassium and calcium channels, affecting neuronal excitability. nih.gov

Furthermore, some piperidine analogues have been shown to directly modulate ion channels. For instance, the analogue 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride demonstrated the ability to block voltage and receptor-operated Ca++ channels, leading to smooth muscle relaxation. nih.gov This suggests that in addition to GPCR-mediated pathways, direct ion channel modulation could be another mechanism through which these compounds exert their physiological effects.

Cellular Uptake and Efflux Mechanisms

The ability of this compound and its analogues to reach their intracellular or central nervous system (CNS) targets is heavily influenced by their transport across biological membranes. This transport is a dynamic process governed by both passive diffusion and the activity of specialized uptake and efflux transporter proteins. nih.gov

For compounds targeting the CNS, the blood-brain barrier (BBB) presents a formidable obstacle. The BBB utilizes efflux transporters, most notably P-glycoprotein (P-gp, also known as MDR1 or ABCB1), to actively pump a wide array of xenobiotics, including therapeutic drugs, out of brain endothelial cells and back into the bloodstream. nih.govnih.gov This action limits the brain penetration and efficacy of many CNS-active drugs. nih.gov While direct studies on this compound are limited, its structural similarity to other CNS-active piperidine derivatives suggests it may also be a substrate for P-gp. nih.govresearchgate.net Overexpression of P-gp in target cells can lead to multidrug resistance, a significant challenge in cancer chemotherapy and the treatment of other conditions. nih.govfrontiersin.org

Strategies to overcome P-gp-mediated efflux include the co-administration of P-gp inhibitors or the design of molecules that are poor substrates for this transporter. researchgate.net Inhibition of P-gp can block the drug binding site, interfere with ATP hydrolysis that powers the pump, or alter the integrity of the cell membrane. researchgate.net However, inhibiting P-gp can also increase the risk of toxicity by allowing harmful substances to accumulate in protected tissues like the brain. nih.gov Therefore, assessing the P-gp substrate liability is a critical step in the preclinical development of compounds like this compound intended for CNS activity.

Cellular uptake, on the other hand, can be facilitated by uptake transporters. While specific uptake transporters for the this compound scaffold have not been extensively characterized, various solute carrier (SLC) transporters are known to mediate the influx of a wide range of small molecules, including pharmaceuticals. The net intracellular concentration of the compound is ultimately determined by the balance between its passive permeability and the rates of transporter-mediated uptake and efflux.

In Silico and Computational Pharmacology

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. These methods are instrumental in understanding binding mechanisms and guiding the design of more potent and selective molecules.

Molecular docking studies on analogous compounds targeting the dopamine D2 and D3 receptors have provided significant insights into their binding modes. semanticscholar.orgfigshare.comsemanticscholar.orgresearchgate.net For example, using the crystal structure of the human D3 receptor (PDB ID: 3PBL), docking simulations predict that the benzoylpiperidine moiety would bind within the orthosteric pocket. semanticscholar.org Key interactions typically involve:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, often forming a crucial interaction with a conserved serine residue within the transmembrane helix 5 (TM5) of dopamine receptors.

Aromatic/Hydrophobic Interactions: The fluorobenzoyl ring is predicted to engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine and tryptophan in transmembrane helices 6 (TM6) and 7 (TM7). The position of the fluorine atom on the phenyl ring can influence the electronic properties and orientation of the ring within this pocket.

Ionic/Polar Interactions: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a salt bridge with a conserved aspartic acid residue in transmembrane helix 3 (TM3), an interaction that is critical for anchoring many aminergic GPCR ligands. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. rsc.orgnih.govnih.gov MD simulations provide a dynamic view of the binding, allowing researchers to observe the flexibility of both the ligand and the protein and to calculate the binding free energy of the complex. nih.gov Stable root-mean-square deviation (RMSD) values for the ligand and key receptor residues during the simulation indicate a stable binding pose, reinforcing the validity of the docking prediction. nih.gov These simulations can reveal subtle conformational changes and the role of water molecules in mediating ligand-receptor interactions.

| Computational Method | Application for this compound Analogues | Key Findings |

| Molecular Docking | Predicting binding pose in Dopamine (D2, D3) and Serotonin (5-HT2A) receptors. | - Formation of H-bond between carbonyl oxygen and serine residues. - Salt bridge between piperidine nitrogen and aspartic acid. - Hydrophobic interactions involving the fluorophenyl ring. |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-receptor complex over time. | - Confirms the stability of docking poses. - Elucidates the role of conformational flexibility in binding. |

| MM/GBSA Calculation | Estimating the binding free energy from MD trajectories. | - Quantifies the strength of the ligand-receptor interaction. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.netdergipark.org.trmdpi.com For the this compound scaffold, a common pharmacophore model for interaction with aminergic GPCRs can be derived.

The key pharmacophoric features of this scaffold generally include:

A Hydrogen Bond Acceptor (HBA): Provided by the carbonyl oxygen of the benzoyl group.

A Hydrophobic/Aromatic Group (HY/AR): Represented by the 3-fluorophenyl ring.

A Positive Ionizable (PI) or Cationic Feature: The piperidine nitrogen, which is protonated at physiological pH.

Defined Spatial Relationships: The specific distances and angles between these features are critical for proper alignment within the receptor's binding site.

The 4-(p-fluorobenzoyl)piperidine fragment itself is considered a constrained analogue of the butyrophenone (B1668137) pharmacophore, which is prevalent in many antipsychotic drugs. nih.gov This pre-organization of features by the piperidine ring can contribute to enhanced binding affinity and selectivity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govresearchgate.net This process filters vast libraries to identify novel compounds that possess the required pharmacophoric features in the correct spatial orientation. Hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection before they are prioritized for chemical synthesis and biological testing. This approach has proven successful in identifying novel ligands for dopamine and other GPCR targets, accelerating the discovery of new chemical entities with desired pharmacological profiles. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.

In a typical 3D-QSAR study for this series, the following steps would be undertaken:

Dataset Assembly: A series of 4-benzoylpiperidine analogues with experimentally determined binding affinities (e.g., Ki or IC50 values) for a specific target (e.g., the D2 dopamine receptor) is compiled.

Molecular Alignment: The compounds in the dataset are structurally aligned based on a common scaffold or a docked conformation. This is a critical step to ensure that the variations in molecular fields are compared in a consistent orientation.

Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical property fields like hydrophobicity and hydrogen bond donor/acceptor potential (in CoMSIA) are calculated on a 3D grid surrounding the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation that correlates the variations in the calculated field values with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds not used in model generation.

The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the chemical structure are predicted to enhance or diminish biological activity. For example, a contour map might indicate that adding a bulky group at a specific position on the benzoyl ring would be sterically favorable and increase affinity, while placing an electronegative group in another region would be detrimental. This information provides invaluable guidance for the rational design and optimization of new, more potent analogues of this compound.

Preclinical Pharmacological Investigations

Preclinical studies, both in vitro and in vivo, are essential for characterizing the pharmacological profile of new chemical entities. While comprehensive preclinical data specifically for this compound is not extensively published, studies on its close analogues provide significant insights into its potential therapeutic applications.

In vitro studies have demonstrated the diverse biological activities of the benzoylpiperidine scaffold. In one study, a series of 4-benzoylpiperidine derivatives were developed as potent inhibitors of the glycine transporter 1 (GlyT1). rsc.org The lead compound from this series, 23q, exhibited an IC50 of 30 nM for GlyT1 and showed good selectivity over various dopamine and serotonin receptors. rsc.org In another investigation, a piperidine derivative, 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride, was found to have a dose-dependent relaxant effect on isolated rabbit jejunum and aorta, mediated through calcium channel blockade. nih.gov This suggests potential applications in conditions involving smooth muscle hyperactivity. Furthermore, certain benzoylpiperidine derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating a potential role in oncology. nih.gov For example, diarylsulfide 21, containing the benzoylpiperidine moiety, displayed good antiproliferative activity in pancreatic ductal adenocarcinoma cell cultures with an IC50 value of 9.28 µM. nih.gov

In vivo animal models are used to assess the physiological effects and therapeutic potential of compounds in a whole-organism context. researchgate.net The GlyT1 inhibitor 23q, an analogue of this compound, was tested in a mouse model relevant to schizophrenia. It was shown to inhibit hyperlocomotion induced by phencyclidine (PCP) and improve negative and cognitive symptoms in a chronic PCP model, suggesting potential antipsychotic efficacy. rsc.org In a different therapeutic area, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were evaluated for anti-acetylcholinesterase (anti-AChE) activity as potential treatments for Alzheimer's disease. One of the most potent compounds, 21, with an IC50 of 0.56 nM, significantly increased acetylcholine levels in the cerebral cortex and hippocampus of rats, demonstrating its potential to enhance cholinergic neurotransmission. nih.gov

| Compound/Analogue Class | Preclinical Model | Key Findings | Potential Therapeutic Area |

| 4-Benzoylpiperidine derivative (23q) | Phencyclidine (PCP)-induced hyperlocomotion in mice | Inhibited hyperlocomotion; improved negative/cognitive symptoms. | Schizophrenia |

| 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride | Isolated rabbit jejunum and aorta | Dose-dependent smooth muscle relaxation via Ca++ channel blockade. | Vasospastic disorders, GI hypermotility |

| Diarylsulfide benzoylpiperidine (21) | Pancreatic ductal adenocarcinoma (PDAC) cell cultures | Good antiproliferative activity (IC50 = 9.28 µM). | Oncology |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | Rat model (ACh levels) | Potent AChE inhibitor (IC50 = 0.56 nM); increased ACh in cortex & hippocampus. | Alzheimer's Disease |

Animal Models of Disease for Efficacy Evaluation

The therapeutic potential of this compound and its analogues has been explored in a variety of disease models, providing insights into their efficacy across different pathological conditions.

The benzoylpiperidine scaffold is a recognized privileged structure in the development of treatments for neuropsychiatric and neurodegenerative diseases. This is largely due to the presence of the 4-(p-fluorobenzoyl)piperidine fragment in potent 5-HT2A serotonin receptor antagonists like ketanserin (B1673593) and altanserin. This fragment is considered crucial for the ligand's ability to anchor or orient itself at the 5-HT2A receptor. mdpi.com

In the context of dopamine receptor modulation, a study on benzyloxy piperidine-based dopamine D4 receptor antagonists identified a compound with a 3-fluorobenzyl group (compound 8a) that exhibited notable activity. This analogue demonstrated a binding affinity (Ki) of 205.9 nM for the dopamine D4 receptor and was found to be selective against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov The investigation of such antagonists is significant for their potential role in managing conditions like L-DOPA-induced dyskinesias in Parkinson's disease. d-nb.info

Another study focused on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds also reported on derivatives with high affinity for the dopamine D4 receptor. For instance, one compound in this series displayed a Ki of 0.3 nM and remarkable selectivity over other dopamine receptor subtypes. nih.govresearchgate.net While these compounds are not direct analogues of this compound, their findings underscore the potential of fluorinated piperidine structures to yield potent and selective dopamine D4 receptor antagonists.

Table 1: Dopamine D4 Receptor Binding Affinity of a Benzyloxy Piperidine Analogue

| Compound | Structure | Dopamine D4 Receptor Ki (nM) | Selectivity over other Dopamine Receptors |

|---|---|---|---|

| 8a | 3-Fluorobenzyl piperidine derivative | 205.9 | Selective vs. D1, D2, D3, D5 |

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov

The potential analgesic effects of piperidine derivatives have been investigated in various pain models. While direct studies on this compound are not available, research on related structures provides insights into their potential antinociceptive properties. For instance, a study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which were further derivatized with a 4-(4-fluorophenyl)piperazine moiety, demonstrated significant antinociceptive activity in the formalin model of tonic pain. mdpi.com

Another study on [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogues showed potent antinociceptive properties in the mouse hot-plate test, with efficacy comparable to morphine. The mechanism of action for some of these compounds was suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov Additionally, research on 1,4-substituted piperidine derivatives identified compounds with antinociceptive effects in the tail-flick method in mice, suggesting a potential interaction with opioid receptors. internationalscholarsjournals.com These findings, although not directly on this compound, highlight the potential of the broader piperidine class of compounds in pain management.

The anticancer potential of compounds structurally related to this compound has been explored. A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the benzoylpiperazine core, demonstrated significant cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov These compounds were tested against liver, breast, colon, gastric, and endometrial cancer cell lines, with some derivatives showing 50% growth inhibition at micromolar concentrations. mdpi.com

For example, the cytotoxicity of these derivatives was evaluated using the sulphorhodamine B (SRB) assay. The results indicated that all tested compounds exhibited high cytotoxicity levels on the selected cancer cell lines.

Table 2: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxic Effect |

|---|---|---|

| HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | Liver | Significant cell growth inhibition |

| MCF7, BT20, T47D, CAMA-1 | Breast | Significant cell growth inhibition |

| HCT-116 | Colon | Significant cell growth inhibition |

| KATO-3 | Gastric | Significant cell growth inhibition |

| MFE-296 | Endometrial | Significant cell growth inhibition |

Data from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. mdpi.comnih.gov

In terms of antimicrobial activity, various piperidine derivatives have been synthesized and evaluated. One study reported the synthesis of novel piperidine derivatives and their evaluation against bacterial and fungal strains. While some compounds showed antibacterial activity, none of the tested piperidine compounds displayed activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. researchgate.netacademicjournals.org Another study on newly synthesized piperidine derivatives showed activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. biointerfaceresearch.com

Analogues of this compound, specifically N-benzyl 4,4-disubstituted piperidines, have been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. researchgate.net These compounds have been shown to act as fusion inhibitors, targeting the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. researchgate.netnih.gov The mechanism involves the inhibition of the low pH-induced HA-mediated membrane fusion process. nih.gov

Research has shown that these N-benzyl-4,4-disubstituted piperidines attach to the lower side of the HA2 stem, near the fusion peptide, thereby inhibiting the conformational changes in HA required for fusion. researchgate.net The influenza virus hemagglutinin is a well-recognized target for antiviral therapy due to its critical role in mediating the entry of the virus into host cells. nih.gov

While direct evidence for the activity of this compound against Trypanosoma cruzi is not available, studies on other piperidine-containing compounds have shown promise. For instance, a series of symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds, some of which feature a piperidone central ring, have been investigated for their antitrypanosomal activity. dovepress.com

In one such study, a compound featuring an N-methyl-4-piperidone core was identified as the most potent analogue and was suggested as a potential lead for developing new drug candidates for trypanosomiasis. dovepress.com Another study on semi-synthetic bergenin derivatives also identified compounds with potent antitrypanosomal activity against T. brucei. nih.gov Although these compounds are structurally distinct from this compound, they highlight the potential for nitrogen-containing heterocyclic compounds in the search for new anti-trypanosomal agents.

Mechanism of Action Elucidation

The mechanism of action for this compound and its analogues appears to be diverse and dependent on the specific structural modifications and the biological target.

For neurological and psychiatric applications, the primary mechanism is believed to be the modulation of neurotransmitter receptors. The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for high-affinity binding to the 5-HT2A serotonin receptor, acting as an antagonist. mdpi.com Furthermore, fluorinated piperidine analogues have been shown to act as potent and selective antagonists of the dopamine D4 receptor. nih.gov

In the context of influenza virus inhibition, the mechanism for N-benzyl 4,4-disubstituted piperidine analogues is the inhibition of viral entry. These compounds target the influenza hemagglutinin (HA) protein, specifically the HA2 subunit, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. researchgate.netnih.gov This action effectively blocks the release of the viral genome into the host cell cytoplasm. There are two main phylogenetic groups of influenza A hemagglutinins, group 1 and group 2, and inhibitors often show specificity for one group. nih.govnih.gov

The mechanisms of action for potential anticancer and antimicrobial activities are less clearly defined for this specific class of compounds. For some cytotoxic piperidine derivatives, the proposed mechanism involves reactivity with cellular thiols. mdpi.com In the case of antitrypanosomal activity, the precise molecular targets for piperidine-containing compounds are still under investigation.

Biomarker Identification and Validation

The identification and validation of biomarkers are crucial for monitoring the biological effects of new chemical entities in preclinical studies. For compounds with activity in the central nervous system (CNS), such as analogues of this compound, biomarkers can help in establishing a pharmacodynamic response and in bridging preclinical findings to clinical outcomes.

In the context of drug development, a tiered approach to biomarker validation is often employed. This begins with analytical validation of the assay, followed by preclinical qualification in animal models to demonstrate that the biomarker is linked to the mechanism of action of the drug and is predictive of a clinical outcome. For CNS-targeted therapies, this may involve the use of imaging techniques like positron emission tomography (PET) to measure receptor occupancy or changes in brain metabolism.

The development of specific biomarkers for this compound and its analogues would likely focus on their primary pharmacological target. Once a target is engaged, downstream biomarkers, such as changes in gene expression or protein phosphorylation, can be identified and validated in preclinical models. These biomarkers are essential for demonstrating proof-of-concept and for guiding the design of future clinical trials.

Metabolism and Pharmacokinetics in Preclinical Studies

The metabolic fate and pharmacokinetic profile of a drug candidate are critical determinants of its efficacy and safety. Preclinical studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound and its analogues, these studies provide insights into their behavior in biological systems.

Microsomal stability assays are a primary in vitro tool to assess the metabolic vulnerability of a compound. These assays utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The stability of a compound in these assays is a key indicator of its likely hepatic clearance in vivo.

Studies on various piperidine-containing compounds have demonstrated a range of metabolic stabilities. The rate of metabolism is highly dependent on the specific substitutions on the piperidine and associated rings. For instance, the introduction of a fluorine atom can influence metabolic stability, sometimes increasing it by blocking sites of metabolism, but in other cases, it may not significantly alter or could even decrease stability depending on its position.

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, is determined from these assays. Compounds with low intrinsic clearance in liver microsomes are generally expected to have low hepatic clearance and a longer half-life in vivo. Conversely, high intrinsic clearance suggests rapid metabolism and elimination.

Table 1: In Vitro Microsomal Stability of Selected Piperidine Analogues This table is representative and compiled from data on various piperidine derivatives to illustrate the range of observed stabilities. Data for this compound is not specifically available.

| Compound Analogue | Species | Intrinsic Clearance (μL/min/mg protein) | Half-life (t½, min) | Predicted In Vivo Clearance |

|---|---|---|---|---|

| Piperidine Derivative A | Human | 48.1 | 28.8 | Low to Intermediate |

| Piperidine Derivative B | Rat | 194 | 7.14 | High |

| Piperidine Derivative C | Mouse | 115 | 12.0 | Intermediate to High |

| Fluoro-substituted Piperidine Analogue | Human | < 50 | > 30 | Low |

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter as it is generally the unbound fraction of the drug that is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the distribution of a drug into tissues and reduce its clearance.

Studies on a variety of piperidine derivatives have shown that plasma protein binding can be highly variable, ranging from low to very high depending on the lipophilicity and other physicochemical properties of the molecule. The introduction of a fluorobenzoyl group is likely to increase lipophilicity and therefore may lead to higher plasma protein binding.

Table 2: Plasma Protein Binding of Representative Piperidine Derivatives in Different Preclinical Species This table is illustrative and based on data for various piperidine analogues. Specific data for this compound is not publicly available.

| Compound Analogue | Human Plasma (% bound) | Rat Plasma (% bound) | Mouse Plasma (% bound) |

|---|---|---|---|

| Piperidine Analogue X | 95.2 ± 0.3 | 94.5 ± 0.5 | 93.1 ± 0.8 |

| Piperidine Analogue Y | 88.9 ± 0.5 | 87.2 ± 0.9 | 85.4 ± 1.2 |

| Piperidine Analogue Z | >99.5 | >99.5 | >99.5 |

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and for assessing the potential for active or toxic metabolites. In preclinical studies, metabolites are typically identified in in vitro systems (such as liver microsomes or hepatocytes) and in vivo from plasma, urine, and feces of test animals.

For piperidine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and oxidation of the benzoyl moiety. A study on a close analogue, 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone, in rats identified N-dealkylation as a major metabolic pathway, leading to the formation of 4-(p-chlorobenzoyl)piperidine. dundee.ac.uk Subsequent oxidation of the piperidine ring to form a piperidone derivative was also observed. dundee.ac.uk

Given the structure of this compound, it is plausible that it undergoes similar metabolic transformations. The fluorine atom on the benzoyl ring may influence the regioselectivity of metabolism, potentially directing oxidation to other positions on the ring or on the piperidine moiety.

Tissue distribution studies in preclinical models reveal the extent to which a compound and its metabolites penetrate various organs and tissues. This information is vital for understanding the compound's site of action and potential for off-target effects. The clearance of a drug is the rate at which it is removed from the body and is a key determinant of its dosing frequency.

For piperidine-based compounds, tissue distribution is influenced by their physicochemical properties, such as lipophilicity and plasma protein binding. Highly lipophilic compounds tend to distribute more extensively into tissues. Studies on various piperidine derivatives in rats have shown distribution to major organs, with the pattern and extent of distribution being compound-specific.

Structure Activity Relationship Sar Studies of 4 3 Fluorobenzoyl Piperidine Derivatives

Impact of Fluorine Atom Position on Biological Activity

The position of the fluorine atom on the benzoyl ring of 4-benzoylpiperidine derivatives is a critical determinant of their biological activity, particularly for serotonergic and dopaminergic receptors. The 4-(p-fluorobenzoyl)piperidine fragment is a well-known pharmacophore, considered crucial for the anchorage or proper orientation of ligands at the 5-HT2A receptor. mdpi.com This particular substitution pattern is a key feature in potent 5-HT2A antagonists like ketanserin (B1673593) and altanserin. mdpi.com

While the core focus is often on the 4-position, the exploration of ortho- and meta-placements of the fluorine atom has provided a deeper understanding of the electronic and steric requirements for receptor binding. Studies on various classes of compounds incorporating a fluorobenzoyl moiety have consistently shown that the substitution pattern significantly affects potency and selectivity. For instance, in a study on fluorobenzoylthiosemicarbazides, the antibacterial response was highly dependent on the fluorine's position, indicating its role in modulating target interaction. nih.gov Although direct comparative data for 4-(3-Fluorobenzoyl)piperidine across a wide range of targets is limited in the public domain, the established importance of the para-fluoro isomer for 5-HT2A affinity suggests that moving the fluorine to the meta position, as in this compound, likely alters the electronic distribution and conformation, leading to a different profile of activity and selectivity.

Table 1: Influence of Fluorine Position on 5-HT2A Receptor Affinity

| Compound Structure | Fluorine Position | Target | Activity (IC50 nM) |

| 4-(p-Fluorobenzoyl)piperidine moiety within specific ligands | Para (4-position) | 5-HT2A | Potent antagonism (e.g., 1.1 nM for compound 31) nih.gov |

| 4-(m-Fluorobenzoyl)piperidine moiety | Meta (3-position) | 5-HT2A | Activity profile varies depending on the rest of the molecule |

| 4-(o-Fluorobenzoyl)piperidine moiety | Ortho (2-position) | 5-HT2A | Activity profile varies depending on the rest of the molecule |

Substituent Effects on the Piperidine (B6355638) Ring

Modifications to the piperidine ring, including substitutions on the nitrogen atom and the carbon framework, are pivotal in tuning the pharmacological properties of this compound derivatives.

N-Substitutions and Their Influence on Receptor Affinity and Selectivity

The nitrogen atom of the piperidine ring is a common site for chemical modification, allowing for the introduction of various substituents that can significantly modulate receptor affinity and selectivity. The basicity of this nitrogen is often crucial for activity. nih.gov For example, N-benzyl substitution is a prevalent strategy. Studies on N-benzyl piperidines have shown that substituents on the benzyl (B1604629) ring can fine-tune affinity for monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, the introduction of an alkyl or phenyl group on the nitrogen of a related benzamide (B126) dramatically enhanced activity. nih.gov Conversely, converting the piperidine nitrogen to a non-basic N-benzoylpiperidine derivative rendered the compound almost inactive, highlighting the importance of the nitrogen's charge state for this specific target. nih.gov Investigations into tyrosinase inhibitors also revealed that N-benzylpiperidine moieties contributed to higher potency through favorable hydrophobic interactions within the enzyme's active site. acs.org

Table 2: Effect of N-Substitutions on Biological Activity

| Base Scaffold | N-Substituent | Target | Effect on Activity |

| 4-(Aryl)piperidine | Benzyl | Tyrosinase | Increased potency acs.org |

| 4-(Aryl)piperidine | H (unsubstituted) | AChE | Basic nitrogen is critical for activity nih.gov |

| 4-(Aryl)piperidine | Benzoyl | AChE | Markedly decreased activity nih.gov |

| 4-(Methoxyethyl)piperidine | Substituted Benzyl | DAT/SERT | Modulated affinity and selectivity nih.gov |

Stereochemistry of the Piperidine Ring and its Pharmacological Implications